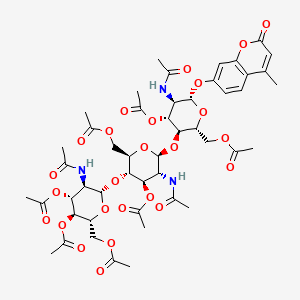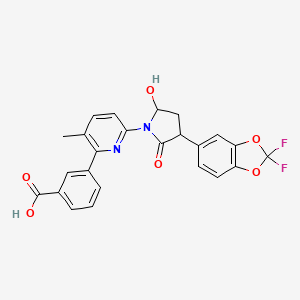
Hydroxy-pyrrolidone-lumacaftor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-pyrrolidone-lumacaftor is a compound that combines the structural features of hydroxy-pyrrolidone and lumacaftor. Lumacaftor is a pharmaceutical drug used in combination with ivacaftor for the treatment of cystic fibrosis in patients who are homozygous for the F508del mutation in the CFTR gene . Hydroxy-pyrrolidone is a versatile heterocyclic compound known for its biological and chemical significance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-pyrrolidone-lumacaftor involves multiple steps, including the preparation of lumacaftor and the incorporation of the hydroxy-pyrrolidone moiety. Lumacaftor can be synthesized through a process involving the reaction of 3-methylpyridin-2-ylamine with 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, followed by cyclization and purification . The hydroxy-pyrrolidone moiety can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-pyrrolidone-lumacaftor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Hydroxy-pyrrolidone-lumacaftor has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of hydroxy-pyrrolidone-lumacaftor involves its role as a protein chaperone, aiding in the proper folding and trafficking of the CFTR protein to the cell surface. This helps to improve the function of the CFTR protein in patients with cystic fibrosis, leading to better ion transport and reduced symptoms . The molecular targets include the CFTR protein and associated pathways involved in ion transport and cellular homeostasis .
Comparación Con Compuestos Similares
Hydroxy-pyrrolidone-lumacaftor can be compared with other similar compounds, such as:
Tezacaftor: Another CFTR corrector used in combination with ivacaftor for treating cystic fibrosis.
Ivacaftor: A CFTR potentiator that enhances the activity of the CFTR protein.
Pyrrolidinone derivatives: Compounds with similar structural features and biological activities.
This compound is unique due to its combined structural features and its specific application in treating cystic fibrosis, making it a valuable compound in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C24H18F2N2O6 |
|---|---|
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
3-[6-[3-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-hydroxy-2-oxopyrrolidin-1-yl]-3-methylpyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H18F2N2O6/c1-12-5-8-19(27-21(12)14-3-2-4-15(9-14)23(31)32)28-20(29)11-16(22(28)30)13-6-7-17-18(10-13)34-24(25,26)33-17/h2-10,16,20,29H,11H2,1H3,(H,31,32) |
Clave InChI |
DXTDAJSMDSREMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)N2C(CC(C2=O)C3=CC4=C(C=C3)OC(O4)(F)F)O)C5=CC(=CC=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)

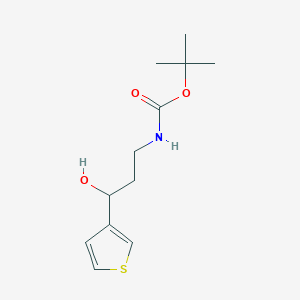
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
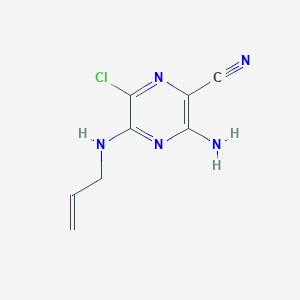
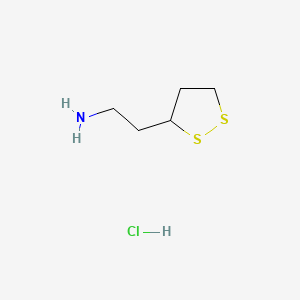
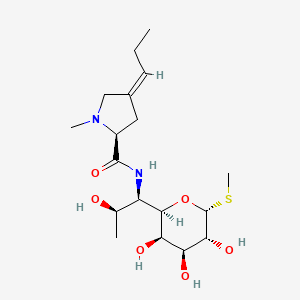
![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
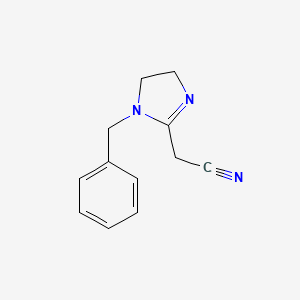
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
